3-Bromo-5-cyclopropylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-cyclopropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYNRXPLWQOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Bromo 5 Cyclopropylaniline
Reactivity of the Aniline (B41778) Moiety in Electron Transfer Processes
The aniline portion of the molecule is a primary site of reactivity, particularly in redox reactions where it can act as an electron donor.
Single-Electron Transfer (SET) Oxidations and Aniline Susceptibility
Anilines are known to be susceptible to single-electron transfer (SET) oxidation, a process where one electron is removed from the electron-rich amino group to form a radical cation. acs.org This reactivity is central to the behavior of N-cyclopropylanilines. The presence of the nitrogen atom with its lone pair of electrons makes the aniline ring susceptible to oxidation, initiating a cascade of chemical events. The oxidation potential of anilines is generally lower than that of corresponding phenols, making them more readily oxidized. acs.org
Role as an Electron Donor in Redox Reactions
In the context of redox reactions, the aniline moiety of 3-bromo-5-cyclopropylaniline serves as an effective electron donor. acs.org Upon SET oxidation, it forms a radical cation, which is a key intermediate in subsequent chemical transformations. acs.orgrsc.org This electron-donating capability is fundamental to its use in certain synthetic applications and is a focal point of its chemical reactivity.
The formation of the radical cation is often the rate-determining step in reactions initiated by oxidation. The stability and subsequent reaction pathways of this radical cation are heavily influenced by the other substituents on the aromatic ring and the nature of the N-substituents.
Cyclopropyl (B3062369) Ring Reactivity Under Oxidative Conditions
The cyclopropyl group, while generally stable, exhibits unique reactivity under oxidative conditions, largely due to its inherent ring strain.
Strain-Induced Ring-Opening Reactions
A key characteristic of N-cyclopropylanilines is the irreversible ring-opening of the cyclopropyl group following the initial SET oxidation of the aniline moiety. acs.org The significant ring strain of the cyclopropane (B1198618) ring, estimated to be around 28 kcal/mol, provides a thermodynamic driving force for this ring-opening process. acs.org Once the aniline nitrogen is oxidized to a radical cation, the adjacent cyclopropyl ring readily cleaves to relieve this strain. This process is often rapid and irreversible, leading to the formation of a distonic radical cation, where the charge and radical centers are separated. acs.org
This strain-induced ring-opening is a hallmark of the reactivity of cyclopropylamines and has been harnessed in various synthetic methodologies. researchgate.net The cleavage of the C-C bond of the cyclopropane ring is a facile process once the molecule is activated by oxidation.
Regioselectivity and Stereoselectivity in Cyclopropyl Cleavage
The cleavage of the cyclopropyl ring is not only facile but can also proceed with a high degree of selectivity. In the case of donor-acceptor cyclopropanes, the ring-opening is regioselective, with the bond adjacent to the electron-withdrawing groups being preferentially cleaved. researchgate.net For N-cyclopropylanilines, the initial oxidation at the nitrogen atom directs the subsequent ring-opening of the attached cyclopropyl group.
Studies on related systems have shown that the stereochemistry of the cyclopropane ring can influence the stereochemical outcome of the products formed after ring-opening and subsequent reactions. High stereoselectivity in the ring-opening of three-membered rings by nucleophiles has been observed, which is crucial for the construction of enantiomerically pure compounds. thieme-connect.com
Reactivity of the Bromine Substituent
The bromine atom on the aromatic ring of this compound provides a versatile handle for a variety of chemical transformations, most notably in the realm of metal-catalyzed cross-coupling reactions.
Aryl bromides are common substrates in palladium-catalyzed reactions due to their favorable reactivity in the oxidative addition step of the catalytic cycle. rsc.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.
Prominent examples of such reactions include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. wikipedia.org For this compound, this would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the C3 position of the aniline ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.org This reaction could be used to introduce a new amino group at the C3 position of this compound, leading to the synthesis of more complex diamine structures. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
The presence of both an aniline and a cyclopropyl group on the same aromatic ring as the bromine atom can influence the reactivity in these coupling reactions. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be optimized to achieve high yields and selectivity for the desired coupled product. organic-chemistry.orgorganic-chemistry.org
Role in Further Cross-Coupling Reactions and Diversification
The bromine atom on the aromatic ring of this compound is a key feature for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common and effective coupling partners in a wide array of such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of these reactions include the Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron compound, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org Although specific studies focusing solely on this compound are not extensively detailed in the provided literature, the principles are well-established for a vast range of aryl bromides. For instance, the Buchwald-Hartwig amination has been successfully used to synthesize substituted N-cyclopropylanilines from aryl bromides and cyclopropylamine, demonstrating the viability of the C(aryl)-Br bond for such transformations. beilstein-journals.orgnih.gov This reactivity allows for the introduction of a wide variety of substituents—such as alkyl, aryl, and amino groups—at the bromine-bearing position, making this compound a valuable building block for creating libraries of complex molecules with diverse structures.
Annulation Reactions Involving Cyclopropylaniline Derivatives
Cyclopropylanilines are valuable three-carbon synthons in annulation reactions, which are processes that form a new ring onto a molecule. The reactivity of the cyclopropyl group is harnessed through its ring strain, which facilitates C-C bond cleavage. nih.gov This process is typically initiated by the single-electron oxidation of the aniline's nitrogen atom, often achieved through photoredox or electrocatalysis. beilstein-journals.orgnih.gov The resulting amine radical cation triggers the opening of the cyclopropyl ring, generating a distonic radical cation intermediate that can then react with various unsaturated partners like alkenes and alkynes to form five-membered rings. beilstein-journals.orgresearchgate.net
Intermolecular [3+2] Annulations with Alkenes
The intermolecular [3+2] annulation of N-cyclopropylanilines with alkenes provides a direct route to aniline-substituted five-membered carbocycles. nih.gov This transformation can be achieved through methods like direct electrolysis, which avoids the need for a chemical catalyst. nih.gov The reaction proceeds via a chain mechanism initiated by the electrochemical oxidation of the N-cyclopropylaniline. nih.govresearchgate.net
The general mechanism involves:
Oxidation and Ring-Opening : The N-cyclopropylaniline is oxidized to an amine radical cation, which prompts the opening of the cyclopropyl ring to form a distonic radical cation. nih.govacs.org
Radical Addition : The carbon-centered radical of this intermediate adds to the alkene. nih.gov
Cyclization : The newly formed radical intermediate undergoes an intramolecular cyclization to form the five-membered ring.
Reduction : The resulting product radical cation is reduced to the final neutral product, regenerating the chain carrier. nih.gov
This method has been shown to be effective for a variety of N-cyclopropylanilines and styrenes. nih.govresearchgate.net
Table 1: Electrocatalytic [3+2] Annulation of N-cyclopropylanilines and Alkenes
| Entry | Cyclopropylaniline | Alkene | Yield (%) |
|---|---|---|---|
| 1 | N-cyclopropyl-3,5-dimethylaniline | Styrene | 68 |
| 2 | N-cyclopropylaniline | Styrene | 81 |
| 3 | N-(4-methoxyphenyl)-N-cyclopropylamine | Styrene | 72 |
| 4 | N-cyclopropyl-4-(trifluoromethyl)aniline | Styrene | 55 |
Data sourced from studies on electrocatalytic annulations. nih.gov
Intermolecular [3+2] Annulations with Alkynes
Extending the [3+2] annulation strategy to alkynes offers distinct advantages, including the elimination of diastereoselectivity issues sometimes seen with alkenes and the introduction of a synthetically useful alkene functionality in the product. beilstein-journals.orgnih.gov Visible-light photoredox catalysis is a powerful and common method for achieving this transformation, yielding cyclic allylic amines in moderate to good yields. beilstein-journals.orgnih.govbeilstein-journals.org
The reaction is typically catalyzed by ruthenium or iridium photocatalysts and demonstrates broad functional group tolerance. beilstein-journals.org The mechanism is similar to that with alkenes, involving the photo-oxidation of the cyclopropylaniline, ring-opening, addition of the resulting radical to the alkyne, and subsequent cyclization and reduction to afford the final product and regenerate the photocatalyst. beilstein-journals.org
Table 2: Visible-Light Mediated [3+2] Annulation of Cyclopropylanilines with Phenylacetylene
| Entry | Aniline Substituent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxy | Ru(bpz)₃(PF₆)₂ | 81 |
| 2 | 4-(tert-Butyldimethylsilyloxy) | Ru(bpz)₃(PF₆)₂ | 75 |
| 3 | 3-Trifluoromethyl | Ru(bpz)₃(PF₆)₂ | 71 |
| 4 | 3-Cyano | Ru(bpz)₃(PF₆)₂ | 65 |
| 5 | 2-Bromo | Ru(bpz)₃(PF₆)₂ | 52 |
Data sourced from visible light mediated annulation studies. beilstein-journals.org
Intramolecular Annulation Strategies for Fused Heterocyclic Architectures
The bromine atom on the cyclopropylaniline scaffold can be strategically employed in tandem with annulation reactions to construct complex, fused heterocyclic architectures. beilstein-journals.org This approach combines the intermolecular annulation with a subsequent intramolecular cyclization, often a cross-coupling reaction, to build an additional ring.
A notable example is the synthesis of fused indolines. beilstein-journals.orgnih.gov The process begins with a 2-bromo-N-cyclopropylaniline, which first undergoes an intermolecular [3+2] annulation with an alkyne to form a cyclic allylic amine. The bromine atom, which was unreactive during the photoredox-catalyzed annulation, is then utilized in a subsequent intramolecular Heck reaction to form the fused bicyclic indoline (B122111) structure. beilstein-journals.org This strategy demonstrates the orthogonal reactivity of the different functional groups, allowing for a stepwise construction of complex molecular frameworks that are common in natural products and pharmaceuticals. beilstein-journals.orgnih.gov
Mechanistic Investigations of Reactions Involving 3 Bromo 5 Cyclopropylaniline
Radical Cation Formation and Intermediates
The initial step in many reactions of N-cyclopropylanilines is the formation of an amine radical cation through a one-electron oxidation process. acs.orgresearchgate.net This reactive species is the gateway to subsequent chemical transformations, most notably the formation of a key distonic radical cation intermediate. beilstein-journals.org
Amine radical cations of N-cyclopropylaniline and its analogs are typically generated through single-electron transfer (SET) to an excited-state photosensitizer. acs.orgresearchgate.net In laboratory settings, this is often achieved using visible light and a photocatalyst or through laser flash photolysis (LFP) with a sensitizer (B1316253) like 2-acetonaphthone (2AN). acs.orgbeilstein-journals.org The aniline (B41778) moiety is particularly susceptible to oxidation via this SET mechanism. acs.org
The generation of these transient species can be directly observed and monitored using time-resolved spectroscopic techniques. LFP experiments, for instance, allow for the direct detection of the N-cyclopropylaniline radical cation (CPA•+) through its characteristic transient absorption spectrum immediately following the laser pulse. acs.orgresearchgate.net The selective cleavage of the cyclopropyl (B3062369) group in reactions with nitrous acid also supports a mechanism that proceeds through the formation of an amine radical cation. researchgate.netcapes.gov.br
Following its formation, the N-cyclopropylaniline radical cation undergoes a rapid and irreversible ring-opening of the cyclopropyl group. acs.orgnih.gov This process is thermodynamically driven by the release of significant ring strain energy, estimated to be around 28 kcal/mol. acs.org The resulting intermediate is a distonic radical cation, a species in which the radical and the cationic charge are located on different atoms and are spatially separated. beilstein-journals.orguark.edu
Specifically, the ring-opening leads to the formation of an iminium ion, with the positive charge on the nitrogen, and a primary carbon-centered radical at the end of the newly formed three-carbon chain. nih.govbeilstein-journals.org This bimodal intermediate, possessing both a nucleophilic radical center and an electrophilic iminium ion, is poised for a variety of downstream chemical reactions, including annulations. uark.edu
Generation and Spectroscopic Detection of Amine Radical Cations
Kinetic Studies of Oxidation Processes
Kinetic analysis of the oxidation of N-cyclopropylanilines provides quantitative data on their reactivity and the stability of the transient species involved. These studies are crucial for understanding the efficiency of the initial SET event and the fate of the resulting radical cations.
The rates at which N-cyclopropylanilines are oxidized by photosensitizers have been quantified by determining their bimolecular rate constants. These constants have been measured using both steady-state photolysis experiments and time-resolved laser flash photolysis. acs.org For N-cyclopropylaniline (CPA) and its analog 3-chloro-N-cyclopropylaniline (3-Cl-CPA), the rate constants for quenching of the triplet sensitizer (kq) are near the diffusion-controlled limit, indicating a highly efficient oxidation process. acs.org
Table 1: Bimolecular Rate Constants for the Oxidation of N-Cyclopropylaniline Analogs
| Compound | Sensitizer | Bimolecular Rate Constant (kq) (M⁻¹s⁻¹) | Method |
|---|---|---|---|
| N-Cyclopropylaniline (CPA) | 2-Acetonaphthone (2AN) | (3.7 ± 0.1) x 10⁹ | Steady-State |
| 3-Chloro-CPA | 2-Acetonaphthone (2AN) | (3.9 ± 0.1) x 10⁹ | Steady-State |
| N-Cyclopropylaniline (CPA) | 2-Acetonaphthone (2AN) | (4.0 ± 0.2) x 10⁹ | Laser Flash Photolysis |
| 3-Chloro-CPA | 2-Acetonaphthone (2AN) | (3.8 ± 0.2) x 10⁹ | Laser Flash Photolysis |
Data sourced from Environmental Science & Technology. acs.org
Laser flash photolysis (LFP) has been instrumental in determining the lifetimes of the transient radical cations formed from N-cyclopropylaniline and its derivatives. acs.orgresearchgate.net By monitoring the decay of the transient absorption signal attributed to the radical cation, its lifetime can be calculated. acs.org These lifetimes are relatively short, underscoring the transient nature of these intermediates. acs.orgresearchgate.net
Table 2: Lifetimes of N-Cyclopropylaniline Radical Cation Analogs
| Radical Cation | Lifetime (τ) (ns) |
|---|---|
| CPA•+ | 140 ± 20 |
| 3-Cl-CPA•+ | 580 ± 50 |
Data sourced from Environmental Science & Technology. acs.org
Determination of Bimolecular Rate Constants
Mechanistic Pathways of Annulation Transformations
The unique reactivity of the distonic radical cation intermediate derived from N-cyclopropylanilines has been harnessed in synthetic organic chemistry, particularly in annulation reactions. Visible light-mediated [3+2] annulations with alkenes and alkynes represent a powerful method for constructing five-membered rings and complex heterocyclic structures. beilstein-journals.orguark.edu
The accepted mechanistic pathway for these transformations proceeds as follows:
Oxidation: A photoexcited catalyst, such as Ru(bpz)₃₂, oxidizes the cyclopropylaniline to its corresponding amine radical cation. beilstein-journals.orguark.edunih.gov
Ring-Opening: The amine radical cation undergoes rapid and irreversible opening of the cyclopropyl ring to generate the key distonic radical cation intermediate. beilstein-journals.orguark.edunih.gov
Radical Addition: The primary carbon radical of the distonic intermediate adds to the terminal carbon of an alkyne or alkene partner. beilstein-journals.orguark.edu This step forms a new carbon-carbon bond and generates a vinyl or alkyl radical. beilstein-journals.org
Cyclization: The newly formed radical undergoes an intramolecular addition to the electrophilic iminium ion moiety, closing the five-membered ring and forming a new amine radical cation. beilstein-journals.orguark.edu
Reduction and Catalyst Regeneration: The reduced form of the photocatalyst reduces the cyclic amine radical cation to the final annulation product, thereby regenerating the photocatalyst for the next cycle. beilstein-journals.orguark.edunih.gov
This mechanistic framework has been successfully applied to the synthesis of various cyclic allylic amines and has been used to prepare complex fused indolines, demonstrating the synthetic utility of this process. beilstein-journals.orguark.edu Notably, substrates like 2-bromo-N-cyclopropylaniline have been employed in these [3+2] annulation reactions, highlighting the applicability of this mechanism to halogenated derivatives. beilstein-journals.orgnih.gov
Electron Transfer Initiated Cycloaddition Mechanisms
The cycloaddition reactions involving N-cyclopropylanilines, including 3-Bromo-5-cyclopropylaniline, are often initiated by a single-electron transfer (SET) process, typically under photoredox catalysis conditions. beilstein-journals.orgacs.orgacs.orgresearchgate.net This mechanism leverages the inherent ring strain of the cyclopropyl group, which becomes susceptible to cleavage upon oxidation of the aniline nitrogen. beilstein-journals.org
The generally accepted mechanistic pathway proceeds as follows:
Photoexcitation and Oxidation : A photocatalyst, upon absorbing visible light, is promoted to an excited state. beilstein-journals.orgacs.org This excited-state catalyst is a potent oxidant capable of abstracting a single electron from the nitrogen atom of the cyclopropylaniline. beilstein-journals.orgacs.orgrsc.org This SET event generates an amine radical cation. beilstein-journals.orgacs.orgresearchgate.net
Cyclopropyl Ring Opening : The formation of the amine radical cation intermediate is the critical step that triggers the cleavage of the strained three-membered ring. beilstein-journals.orgacs.orgresearchgate.net The cyclopropane (B1198618) ring opens to form a more stable distonic radical cation, where the radical and the cation are separated. beilstein-journals.orgacs.org This intermediate contains a C-centered radical and an iminium ion.
Intermolecular Addition : The primary carbon radical of the distonic intermediate adds to an external reaction partner, such as an alkyne or an alkene. beilstein-journals.org In the case of alkynes, this addition typically occurs at the less sterically hindered terminal carbon, generating a vinyl radical intermediate. beilstein-journals.org
Ring Closure and Reduction : The newly formed vinyl radical undergoes intramolecular addition to the iminium ion, which closes the five-membered ring of the final product. beilstein-journals.org This step creates a new amine radical cation. Finally, this cation is reduced by the photocatalyst in its reduced state (e.g., Ru(bpz)₃¹⁺), which regenerates the ground-state photocatalyst and yields the neutral annulation product. beilstein-journals.org
| Step | Description | Key Intermediates | Catalyst Role |
|---|---|---|---|
| 1. Initiation | Oxidation of N-cyclopropylaniline by a photoexcited catalyst. beilstein-journals.orgacs.org | Amine Radical Cation beilstein-journals.orgacs.orgresearchgate.net | Absorbs light, becomes a potent oxidant. beilstein-journals.org |
| 2. Ring Opening | Spontaneous cleavage of the cyclopropyl ring. beilstein-journals.orgacs.org | Distonic Radical Cation beilstein-journals.orgacs.org | - |
| 3. Annulation | Radical addition to an alkyne/alkene followed by intramolecular cyclization. beilstein-journals.org | Vinyl Radical, Cyclized Amine Radical Cation beilstein-journals.org | - |
| 4. Regeneration | Reduction of the product radical cation to the final product. | Neutral Annulation Product beilstein-journals.org | Reduced catalyst donates an electron, returning to its ground state. beilstein-journals.org |
Analysis of Stereochemical Outcomes and Diastereoselectivity
The [3+2] annulation reactions of cyclopropylanilines are capable of constructing complex bicyclic scaffolds, often with high levels of stereocontrol. nih.govrsc.org These reactions can generate up to three contiguous stereocenters, including a benzylic all-carbon quaternary center, making the analysis of stereochemical outcomes crucial. nih.govrsc.org
The diastereoselectivity of the cycloaddition is highly dependent on the nature of the substrates. For instance, in the photoredox-catalyzed (3+2) annulation of cyclopropylanilines with cyclopropenes, the use of difluorocyclopropenes as the reaction partner leads to high diastereoselectivity. nih.gov The stereochemical approach of the distonic radical cation intermediate to the cycloaddition partner is governed primarily by steric factors. acs.org The bulkier substituents on both the cyclopropylaniline and the reaction partner will orient themselves to minimize steric hindrance, leading to the preferential formation of one diastereomer.
The relative configuration of the products can be unequivocally determined through techniques such as single-crystal X-ray analysis. acs.org In many cases, the diastereomeric ratio (dr) of the crude products is determined by ¹H or ¹⁹F NMR spectroscopy. nih.gov Research has shown that attaching a removable, bulky protecting group to the aniline nitrogen can enhance diastereoselectivity, providing a strategic approach to control the stereochemical outcome. nih.govresearchgate.net Following the cycloaddition, this group can be cleaved to furnish the desired product. nih.gov The formation of separable mixtures of diastereoisomers (e.g., cis and trans) is common, and their relative configurations are often established by NOESY experiments in NMR spectroscopy. rsc.org
| Factor | Influence on Stereochemical Outcome | Example/Observation | Reference |
|---|---|---|---|
| Substituents on Cycloaddition Partner | Can significantly increase diastereoselectivity. | The use of difluorocyclopropenes results in high diastereomeric ratios. | nih.gov |
| Substituents on Aniline | A removable, bulky group on the cyclopropylaniline can enhance diastereoselectivity. | A PMP (p-methoxyphenyl) group can be used and later removed. | nih.gov |
| Steric Hindrance | Governs the approach of the radical intermediate to the substrate, dictating the major diastereomer formed. | The approach of the radical intermediate is governed by minimizing steric interactions. | acs.org |
| Catalyst System | The choice of photoredox catalyst (e.g., Iridium or organic) can influence reaction efficiency and yield. | [Ir(dtbbpy)(ppy)₂]PF₆ is an effective catalyst for these transformations. | nih.gov |
Applications in Advanced Organic Synthesis and Probe Development
3-Bromo-5-cyclopropylaniline as a Versatile Synthetic Scaffold
The inherent reactivity of its functional groups allows this compound to serve as a foundational building block for a diverse array of more complex molecules. Chemists utilize this scaffold to introduce specific structural motifs into larger frameworks, leveraging the predictable reactivity of each component.
The structure of this compound is an ideal starting point for synthesizing intricate organic structures. The aniline (B41778) and bromo functionalities serve as handles for sequential or orthogonal chemical modifications, enabling the systematic construction of complex target molecules. For instance, related N-cyclopropylanilines are employed in photoredox-mediated annulation reactions to create bicyclo[3.1.0]hexanes, which are strained bicyclic scaffolds present in numerous natural products and bioactive compounds. rsc.orgnih.gov These transformations build upon the aniline core to generate three-dimensional complexity. rsc.orgnih.gov The compound has also been identified as a key intermediate in the synthesis of small molecule inhibitors of Sterile Alpha and TIR Motif containing 1 (SARM1) protein, highlighting its role in creating medicinally relevant complex frameworks. google.com The ability to selectively functionalize the different parts of the molecule allows for a modular approach to building sophisticated molecular architectures.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a powerful entry point for their synthesis. The aniline nitrogen can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. More significantly, the combination of the aniline and cyclopropyl (B3062369) groups enables unique modes of reactivity.
Under photoredox or electrochemical conditions, N-cyclopropylanilines undergo a single-electron transfer (SET) to form a radical cation. uark.eduresearchgate.net This intermediate can trigger a ring-opening of the strained cyclopropyl group, generating a distonic radical cation. uark.edu This reactive species, which possesses both a radical and a cationic center, can then engage in annulation reactions with various π-systems like alkenes, alkynes, and enynes. uark.eduresearchgate.net For example, [3+2] annulation reactions with alkenes lead to the formation of substituted five-membered carbocycles, such as indolines. uark.edubeilstein-journals.org This strategy showcases the utility of the cyclopropylaniline moiety as a three-carbon synthon for constructing heterocyclic and carbocyclic rings.
Precursor for the Elaboration of Complex Organic Frameworks
Strategies for Functional Group Derivatization
The synthetic utility of this compound is fully realized through the selective manipulation of its three key functional groups. Chemists can target the aniline nitrogen, the aryl bromide, or the cyclopropyl ring to achieve desired molecular transformations.
The primary amine of the aniline group is a versatile site for chemical modification. It can readily undergo a range of classical transformations, including acylation, alkylation, and sulfonylation, to introduce new functionalities and alter the electronic properties of the aromatic ring. For instance, acylation of related N-cyclopropylamines with benzoyl chloride derivatives is a common step in building more complex substrates for further reactions. sioc.ac.cn The nitrogen can also participate in transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination, to form more substituted aniline derivatives. researchgate.netrsc.org Furthermore, the aniline group can be converted to a diazonium salt, a gateway to a vast number of other functional groups, or used as a directing group to influence the regioselectivity of subsequent reactions on the aromatic ring.
The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide variety of substituents at the 3-position of the aniline scaffold. The aryl bromide is a reliable coupling partner in numerous named reactions, making it an invaluable tool for molecular elaboration. acs.org
Below is a table summarizing potential cross-coupling reactions utilizing the aryl bromide moiety.
| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Product Type |
| Suzuki Coupling | Boronic acids/esters | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₃PO₄) | Biaryls, Alkylated/Alkenylated arenes |
| Heck Coupling | Alkenes | Pd catalyst, base | Substituted alkenes |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkynes |
| Buchwald-Hartwig Amination | Amines, amides | Pd catalyst, phosphine (B1218219) ligand, base | Di- or Tri-substituted anilines |
| Stille Coupling | Organostannanes | Pd catalyst | Biaryls, Ketones, etc. |
| Negishi Coupling | Organozinc reagents | Pd or Ni catalyst | Alkylated/Arylated arenes |
These reactions demonstrate the power of the aryl bromide to serve as a linchpin for connecting different molecular fragments, enabling the synthesis of complex targets from the this compound core. google.comacs.org
The cyclopropyl ring is not merely a passive substituent; it is a reactive functional group whose strain energy can be harnessed for unique synthetic transformations. The most significant reaction involving this moiety is its oxidative ring-opening. researchgate.netacs.org This process is typically initiated by a single-electron transfer (SET) from the electron-rich aniline nitrogen, often facilitated by a photoredox catalyst or an electrochemical potential. uark.eduacs.org The resulting nitrogen radical cation is unstable and promotes the homolytic cleavage of one of the cyclopropyl C-C bonds, relieving ring strain and forming a stable distonic radical cation intermediate. uark.eduacs.org
This ring-opened intermediate is a versatile synthon for cycloaddition reactions. Depending on the reaction partner, it can participate in various annulations to construct new ring systems.
| Annulation Type | Reaction Partner | Catalyst System (Typical) | Product | Reference |
| [3+2] Annulation | Alkenes | Photoredox (e.g., Ru(bpz)₃PF₆) or Electrolysis | Five-membered carbocycle (e.g., Indoline (B122111) derivative) | uark.edu |
| [3+2] Annulation | Alkynes | Photoredox (e.g., Ir(dtbbpy)(ppy)₂PF₆) | Five-membered carbocycle (e.g., Allylic amine) | acs.org |
| [3+2] Annulation | Cyclopropenes | Photoredox (Organic or Iridium catalyst) | Bicyclo[3.1.0]hexane | rsc.orgnih.gov |
| [4+2] Annulation | Dienes | Photoredox (e.g., Ir(dtbbpy)(ppy)₂PF₆) | Six-membered carbocycle | uark.edu |
This reactivity underscores the role of the cyclopropyl group as a "latent" 1,3-dipole equivalent, providing a modern and powerful method for ring construction that is distinct from classical approaches. rsc.orguark.edu
Transformations Involving the Aryl Bromide Moiety
Role as a Chemical Probe in Mechanistic Studies
This compound and its analogs have emerged as valuable tools for investigating reaction mechanisms, particularly in the fields of photochemistry and oxidative processes. Their utility stems from the unique reactivity of the cyclopropyl group when the aniline nitrogen undergoes oxidation.
Utility as Single-Electron Transfer (SET) Probes
N-cyclopropylanilines are effective probes for detecting single-electron transfer (SET) events. acs.orgresearchgate.net The core principle behind their function is the irreversible ring-opening of the cyclopropyl group that occurs after an initial one-electron oxidation at the nitrogen atom. acs.orgresearchgate.net This oxidation generates a nitrogen radical cation. acs.orgresearchgate.net The subsequent ring-opening is a rapid and irreversible process, driven by the release of strain energy (approximately 28 kcal/mol) from the three-membered ring, which leads to the formation of a more stable iminium distonic radical cation. acs.org This irreversible transformation prevents the back-transfer of the electron, which can be a complicating factor in studying SET processes. acs.orgresearchgate.net
Anilines, in general, are susceptible to single-electron oxidation by excited triplet-state photosensitizers (³sens). acs.orgresearchgate.net This makes them good candidates for probing the oxidative properties of species like triplet-state chromophoric dissolved organic matter (³CDOM) in environmental systems. acs.orgresearchgate.net However, a challenge in using simple anilines is that the resulting radical cation can be quenched by antioxidant moieties, leading to an underestimation of the oxidation rate. acs.orgresearchgate.net N-cyclopropylanilines, including this compound, help to overcome this limitation due to the irreversible nature of the cyclopropyl ring-opening following SET. researchgate.net
The rate of this ring-opening can, however, be influenced by the substitution pattern on the aromatic ring. For instance, N-cyclopropyl-N-methylaniline has been found to be a poor SET probe because its radical cation undergoes ring-opening too slowly to compete with other reactions like deprotonation. researchgate.net This sluggishness is attributed to the delocalization of the spin and charge into the phenyl ring and the stereoelectronic requirements for the ring-opening process. researchgate.net
Probing Oxidative Properties in Complex Chemical Systems
The unique reactivity of N-cyclopropylanilines makes them particularly useful for studying the oxidative properties of complex systems, such as those involving photosensitizers. acs.org When used in conjunction with a photosensitizer, the N-cyclopropylaniline can be oxidized via a SET mechanism. acs.orgresearchgate.net The subsequent and irreversible ring-opening provides a clear and detectable marker that a SET event has occurred. acs.org
Research has utilized N-cyclopropylaniline analogs to probe the oxidative properties of triplet-state photosensitizers in aqueous solutions. acs.orgresearchgate.net In these studies, the photolysis products resulting from the ring-opening and subsequent reactions can be isolated and identified. acs.org For example, after the initial SET oxidation of an N-cyclopropylaniline and subsequent ring-opening to a distonic radical cation, this intermediate can react with molecular oxygen to form an endoperoxide, which then fragments into identifiable products. acs.org
The bimolecular rate constants for the oxidation of N-cyclopropylaniline and its analogs by photosensitizers have been measured to be in the range of approximately 9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹, with radical cation lifetimes of 140–580 ns. acs.orgresearchgate.net These kinetic parameters, along with the identification of the ring-opened products, strongly support the utility of cyclopropylanilines as effective probes for single-electron transfer processes in complex chemical environments. acs.orgresearchgate.net The inactivation of cytochrome P450 enzymes by cyclopropylamines has also been studied, with the mechanism involving an initial one-electron oxidation at the nitrogen followed by the scission of the cyclopropane (B1198618) ring. researchgate.net
Interactive Data Table: Properties of N-Cyclopropylaniline Probes
| Property | Value | Source |
| Oxidation Bimolecular Rate Constants | ~9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹ | acs.orgresearchgate.net |
| Radical Cation Lifetimes | 140–580 ns | acs.orgresearchgate.net |
| Cyclopropane Ring Strain Energy | ~28 kcal/mol | acs.org |
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Bromo-5-cyclopropylaniline. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
In a typical characterization, the ¹H NMR spectrum would confirm the presence of all key structural motifs. rsc.org The protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region of the spectrum, while the aromatic protons on the aniline (B41778) ring would resonate at lower field. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming their connectivity.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. rsc.org The chemical shifts indicate the electronic environment of each carbon, distinguishing between aromatic and aliphatic carbons. For instance, the carbons of the cyclopropyl ring would have characteristic upfield shifts, while the aromatic carbons would appear in the typical downfield region for benzene (B151609) derivatives. rsc.org Spectrometers such as the Bruker Avance series are commonly used for these analyses. rsc.org
Table 1. Representative ¹H and ¹³C NMR Data for N-Cyclopropylaniline Scaffolds Data based on analogous compounds reported in the literature. rsc.org
| Atom Type | Technique | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| Cyclopropyl-H | ¹H NMR | 0.50 - 0.75 (m, 4H) |
| Cyclopropyl-CH | ¹H NMR | 2.41 (m, 1H) |
| Aromatic-H | ¹H NMR | 6.40 - 7.30 (m) |
| NH | ¹H NMR | ~4.0 (s, 1H) |
| Cyclopropyl-C | ¹³C NMR | 7.5 - 25.5 |
| Aromatic-C | ¹³C NMR | 111 - 149 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides highly accurate mass measurements, allowing for the confident determination of the compound's molecular formula (C₉H₁₀BrN). rsc.orgsynquestlabs.com
The analysis detects the protonated molecule, [M+H]⁺, and the measured mass is compared to the calculated theoretical mass. rsc.org A key diagnostic feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks for the molecular ion, separated by approximately 2 mass units, providing strong evidence for the presence of a single bromine atom in the structure.
Table 2. Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol synquestlabs.com |
| Ion Type | [M+H]⁺ |
| Calculated m/z for C₉H₁₁⁷⁹BrN⁺ | 212.0124 |
| Calculated m/z for C₉H₁₁⁸¹BrN⁺ | 213.0103 |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.
Flash Column Chromatography is the standard method for purifying the crude product. beilstein-journals.org The compound is typically isolated using a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of non-polar and polar solvents, such as a hexane (B92381) and ethyl acetate (B1210297) gradient. rsc.org This process effectively separates the desired product from unreacted starting materials and synthesis byproducts.
High-Performance Liquid Chromatography (HPLC) is used for analytical purposes to determine the final purity of the compound. acs.org The analysis is typically performed on a reverse-phase column, such as a C18 column, with a mobile phase like acetonitrile (B52724) and water. acs.org A UV detector is used to monitor the column eluent, and the purity is determined by the relative area of the product peak in the resulting chromatogram. acs.org
Table 3. Typical HPLC Conditions for N-Cyclopropylaniline Analysis Based on established methods for this class of compounds. acs.org
| Parameter | Condition |
|---|---|
| System | Thermo Scientific Dionex Ultimate 3000 or similar |
| Column | Agilent Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1 mL/min |
| Detection | UV, 208–240 nm |
Advanced Spectrophotometric Analysis (e.g., Laser Flash Photolysis) for Reactive Intermediates
N-cyclopropylanilines are recognized for their utility as probes for single-electron transfer (SET) oxidation processes, a property stemming from the irreversible ring-opening of the cyclopropyl group after oxidation. acs.org Advanced spectrophotometric techniques, particularly Laser Flash Photolysis (LFP), are critical for studying the highly reactive radical cation intermediates generated during these reactions. acs.orgresearchgate.net
LFP is a pump-probe technique where a short, high-energy laser pulse (the pump) initiates a photochemical reaction, and a second light source (the probe) monitors the changes in absorption over time. researchgate.netd-nb.info This allows for the time-resolved observation of transient species with lifetimes on the order of nanoseconds to microseconds. researchgate.net In the context of this compound, LFP experiments could be used to directly observe the formation of its radical cation (CPA•+) following oxidation by an excited-state photosensitizer. acs.org By monitoring the decay of this transient species, researchers can determine the kinetics of the subsequent, rapid cyclopropyl ring-opening, providing crucial mechanistic insights that are inaccessible through steady-state measurements alone. acs.orgresearchgate.net
Table 4. List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ethyl Acetate |
| Hexane |
| N-cyclopropylaniline |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 3-Bromo-5-cyclopropylaniline. mdpi.com These calculations can determine optimized molecular geometries, orbital energies, and the distribution of electron density within the molecule.
The electronic properties of aniline (B41778) derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. acs.org For this compound, the bromine atom acts as an electron-withdrawing group through induction, while the amino group is a strong electron-donating group through resonance. The cyclopropyl (B3062369) group, while primarily an alkyl substituent, can also participate in electronic interactions.
Key reactivity descriptors derived from quantum chemical calculations help in predicting the molecule's behavior in chemical reactions. These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom, making them susceptible to electrophilic attack and oxidation. acs.org
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the area around the amino group is expected to be the most electron-rich.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution and identifying reactive sites.
Computational studies on related N-cyclopropylanilines have shown that the cyclopropyl group can be selectively cleaved from the nitrogen atom upon oxidation, a process influenced by the electronic environment of the aromatic ring. researchgate.net This suggests that the interplay of the bromo and amino substituents in this compound would significantly modulate its electronic structure and subsequent reactivity.
Table 1: Calculated Electronic Properties of Substituted Anilines (Note: This table is illustrative and based on general principles of substituent effects. Actual values for this compound would require specific DFT calculations.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Aniline | High | High | ~1.5 |
| 3-Bromoaniline | Lower than Aniline | Lower than Aniline | Higher than Aniline |
| 3-Cyclopropylaniline | Slightly higher than Aniline | Similar to Aniline | Similar to Aniline |
| This compound | Intermediate | Intermediate | Intermediate |
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction pathway can be constructed. chinesechemsoc.org
For instance, in metal-catalyzed cross-coupling reactions, a common transformation for aryl bromides, DFT calculations can help to:
Clarify the Catalytic Cycle: The mechanism of reactions like Buchwald-Hartwig amination or Suzuki coupling involves several steps, including oxidative addition, transmetalation, and reductive elimination. chinesechemsoc.orgthieme-connect.com Computational modeling can determine the energy barriers for each step, identify the rate-determining step, and explain the observed chemo- and regioselectivity. unipr.it
Investigate Reaction Intermediates: The structures and stabilities of transient intermediates, which are often difficult to observe experimentally, can be predicted. chinesechemsoc.org
Understand Ligand Effects: In catalyzed reactions, the nature of the ligand on the metal center is crucial. Computational studies can model the interaction of different ligands with the metal and the substrate, helping to rationalize and predict catalyst performance.
A key reaction pathway for N-cyclopropylanilines involves single-electron transfer (SET) oxidation, leading to the formation of a radical cation. acs.org Subsequent irreversible ring-opening of the cyclopropyl group can occur. acs.org Computational modeling can provide insights into the energetics of this process, the structure of the resulting distonic radical cation, and its subsequent reactions. acs.org
Prediction of Reactivity, Selectivity, and Energetic Profiles
By combining electronic structure information with mechanistic modeling, a predictive understanding of the reactivity and selectivity of this compound can be achieved.
Reactivity: The presence of both an aniline nitrogen and a bromo-substituted aromatic ring provides multiple potential reaction sites. The aniline moiety is susceptible to oxidation and electrophilic substitution, while the carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. ossila.com Computational methods can predict which of these reactions is more favorable under specific conditions by comparing the activation energies of the competing pathways. unipr.it For example, DFT calculations have been used to show that N-arylation is kinetically and thermodynamically more favorable than O-arylation in aminophenols under certain catalytic conditions. thieme-connect.com
Selectivity: In cases where multiple products can be formed, computational chemistry can predict the selectivity. For example, in electrophilic aromatic substitution, the regioselectivity (ortho, meta, or para substitution) is governed by the stability of the intermediate carbocation (the sigma complex). DFT calculations can determine the relative energies of these intermediates, thereby predicting the major product. For this compound, electrophilic attack will be directed by the powerful activating effect of the amino group to positions ortho and para to it.
Conclusion and Future Research Directions
Summary of Current Academic Research Advancements
Academic research on 3-Bromo-5-cyclopropylaniline itself is in its nascent stages; however, significant insights can be drawn from studies on the broader class of N-cyclopropylanilines. A key area of investigation has been their behavior as probes for the oxidative properties of various chemical and biological systems. The defining characteristic of the N-cyclopropylaniline moiety is its propensity to undergo irreversible ring-opening of the cyclopropyl (B3062369) group upon a single-electron transfer (SET) event. acs.orgresearchgate.netbeilstein-journals.org This process is driven by the release of the inherent ring strain of the three-membered ring (approximately 28 kcal/mol). researchgate.net
Upon oxidation of the aniline (B41778) nitrogen, a radical cation is formed. This is followed by a rapid and irreversible cleavage of a C-C bond in the cyclopropyl ring, leading to the formation of a distonic radical cation. This intermediate is a highly reactive species that can participate in a variety of downstream chemical transformations. researchgate.net
The synthesis of substituted N-cyclopropylanilines, which serves as a model for the preparation of this compound, has been achieved through methods like the Buchwald-Hartwig amination. acs.org This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and cyclopropylamine. For instance, the synthesis of 3-chloro-N-cyclopropylaniline has been reported via the coupling of 1-bromo-3-chlorobenzene (B44181) and cyclopropylamine. acs.org This suggests a viable synthetic route to this compound could involve the bromination of 5-cyclopropylaniline or the direct coupling of a dibrominated benzene (B151609) derivative with cyclopropylamine.
Furthermore, research has demonstrated the utility of cyclopropylanilines in photocatalyzed [3+2] annulation reactions. In these transformations, the photogenerated cyclopropylaniline radical cation can react with various π-systems, such as alkenes and alkynes, to construct complex five-membered carbocyclic and heterocyclic rings. researchgate.netbeilstein-journals.orgrsc.orgnih.gov This methodology has been used to access bicyclo[3.1.0]hexane scaffolds, which are present in a number of natural products and bioactive molecules. researchgate.netrsc.orgnih.gov
Identification of Unexplored Reactivity and Transformation Pathways
While the single-electron transfer-initiated ring-opening of cyclopropylanilines is a known pathway, the specific influence of the 3-bromo-5-cyclopropyl substitution pattern on this reactivity remains largely unexplored. The presence of a bromine atom at the meta-position to the amino group is expected to modulate the electronic properties of the aniline ring, which in turn could influence the ease of oxidation and the subsequent reactivity of the radical cation.
Several intriguing and as-yet-unexplored transformation pathways for this compound can be envisioned:
Sequential and Orthogonal Reactivity: The three functional groups on the aromatic ring—the amine, the bromine, and the cyclopropyl group—offer the potential for sequential and orthogonal chemical modifications. The bromine atom is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig aminations), allowing for the introduction of diverse substituents. The aniline group can be readily acylated, alkylated, or diazotized, opening up another dimension of chemical space. The cyclopropyl group, as discussed, can be activated through oxidation. A systematic study of the chemoselectivity of these transformations would be highly valuable.
Intramolecular Cyclization Cascades: The strategic placement of the bromine and cyclopropyl groups could enable novel intramolecular cyclization reactions. For example, following a cross-coupling reaction at the bromine position to introduce a suitable tethered reaction partner, a subsequent ring-opening of the cyclopropyl group could initiate a cascade cyclization to form complex polycyclic systems. The nature of the tether and the reaction conditions would be critical in directing the outcome of such transformations.
Halogen-Dance Reactions: The presence of a bromine atom on the aromatic ring could potentially lead to halogen-dance reactions under specific basic conditions. This could allow for the migration of the bromine atom to other positions on the ring, providing access to constitutional isomers that might be difficult to prepare through direct synthesis. The interplay between the cyclopropyl group and the reaction conditions on the feasibility of such a rearrangement is an open question.
Potential for Novel Synthetic Applications and Methodological Development
The unique structural and electronic features of this compound position it as a promising building block for the development of novel synthetic applications and methodologies.
Medicinal Chemistry Scaffolds: The cyclopropyl group is a well-recognized motif in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The this compound scaffold provides a ready platform for the synthesis of new chemical entities. The bromine atom can serve as a key anchoring point for the introduction of various pharmacophores through established cross-coupling chemistries. The aniline moiety can be functionalized to modulate solubility and hydrogen bonding interactions. For instance, this scaffold could be utilized in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or enzyme inhibitors.
Development of New Tandem Reactions: The multifunctionality of this compound is ripe for the development of new tandem or domino reaction sequences. For example, a single catalytic system could potentially orchestrate a cross-coupling reaction at the bromine position followed by a cyclopropyl ring-opening and subsequent annulation. Such a process would allow for the rapid construction of molecular complexity from a relatively simple starting material, which is a key goal in modern organic synthesis.
Probes for Mechanistic Studies: Building on the established use of N-cyclopropylanilines as radical probes, this compound and its derivatives could be designed as more sophisticated tools for dissecting complex reaction mechanisms. The bromo-substituent allows for the introduction of reporter groups or isotopic labels, which could provide deeper insights into the kinetics and intermediates of single-electron transfer processes and subsequent radical reactions.
Q & A
Basic: What are common synthetic routes for 3-Bromo-5-cyclopropylaniline, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves bromination of 5-cyclopropylaniline derivatives. A key method includes direct bromination using brominating agents (e.g., NBS or Br₂) under controlled conditions. For example, bromination of N-(cyclopropylmethyl)aniline analogs requires inert atmospheres (Ar/N₂) and catalysts like FeCl₃ to enhance regioselectivity at the para position . Temperature control (0–5°C) minimizes side reactions such as di-bromination. Solvent choice (e.g., DCM or acetic acid) also impacts reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the monobrominated product .
Basic: How should researchers handle stability and storage of this compound to prevent degradation?
Answer:
This compound is light- and moisture-sensitive. Store under argon at 2–8°C in amber vials to prevent bromine loss or cyclopropane ring opening. For long-term storage (–20°C), pre-purge containers with inert gas to avoid oxidative degradation. Solubility in common solvents (e.g., DMSO or ethanol) should be verified before preparing stock solutions, and repeated freeze-thaw cycles must be avoided .
Advanced: How do steric and electronic effects of the cyclopropyl group influence bromination regioselectivity in 5-cyclopropylaniline derivatives?
Answer:
The cyclopropyl group exerts strong electron-withdrawing effects via conjugation, directing electrophilic bromination to the para position. Steric hindrance from the cyclopropane ring further disfavors ortho substitution. Computational studies (DFT) on analogous compounds show that the cyclopropyl moiety stabilizes intermediates through hyperconjugation, favoring para-brominated products. However, competing pathways may arise if bulky substituents are present, necessitating tailored catalysts (e.g., Lewis acids) to enhance selectivity .
Advanced: What analytical challenges arise in characterizing this compound, and how can they be resolved?
Answer:
NMR analysis is complicated by overlapping signals from the cyclopropane ring and aromatic protons. High-resolution ¹H/¹³C NMR (500 MHz+) with COSY or NOESY can differentiate signals. Mass spectrometry (HRMS-ESI) confirms molecular weight, while X-ray crystallography (if crystalline) resolves structural ambiguities. For impurities (e.g., di-brominated byproducts), HPLC with UV detection (λ = 254 nm) provides quantitative analysis .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies often stem from assay variability (e.g., cell line specificity) or impurities. Reproducibility requires:
- Standardized assays : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and control for batch-to-batch compound purity (>98% by HPLC).
- Mechanistic studies : Compare results across in vitro (enzyme inhibition) and in vivo (xenograft) models to confirm target engagement .
- Meta-analysis : Cross-reference data from PubChem or peer-reviewed studies to identify outliers .
Advanced: What strategies improve regioselectivity in cross-coupling reactions involving this compound?
Answer:
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(OAc)₂/XPhos catalysts for aryl-aryl couplings, and optimize base (K₂CO₃) and solvent (toluene/water) ratios to suppress cyclopropane ring strain-induced side reactions. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates while maintaining selectivity .
Basic: What safety protocols are essential when handling this compound in vitro?
Answer:
Use PPE (gloves, goggles) and work in a fume hood. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste. For inhalation exposure, administer oxygen and seek medical attention. Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets provided by suppliers like Thermo Scientific .
Advanced: How does the introduction of a cyclopropyl group affect the compound’s pharmacokinetic properties in preclinical studies?
Answer:
The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation, improving half-life in rodent models. However, it may reduce aqueous solubility, requiring formulation with co-solvents (e.g., PEG-400) for in vivo dosing. LogP values (~2.5) predict moderate blood-brain barrier permeability, making it suitable for CNS-targeted drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
